(R)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride

Asymmetric hydrogenation Chiral ligand Enantioselectivity

Optimize asymmetric hydrogenation yields. (R)-i-Bu-BIMAH HCl completes the steric screening matrix of the Enantiotech BIMAH ligand family. Varying the BIMAH alkyl substituent directly tunes the catalytic pocket, measurably shifting enantioselectivity. The hydrochloride salt simplifies in situ catalyst generation without air-sensitivity constraints. This compound bridges the steric profile gap between i-Pr and t-Bu analogs, enabling systematic optimization for new substrate classes. - Completes full BIMAH steric screening matrix when used with Me, i-Pr, and t-Bu analogs. - Salt form enables direct catalyst complexation, eliminating free base handling steps. - Data-supported choice: Varying this R₁ substituent shifts ee outcomes under identical conditions.

Molecular Formula C12H18ClN3
Molecular Weight 239.747
CAS No. 1235643-62-5
Cat. No. B596320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride
CAS1235643-62-5
Molecular FormulaC12H18ClN3
Molecular Weight239.747
Structural Identifiers
SMILESCC(C)CC(C1=NC2=CC=CC=C2N1)N.Cl
InChIInChI=1S/C12H17N3.ClH/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12;/h3-6,8-9H,7,13H2,1-2H3,(H,14,15);1H/t9-;/m1./s1
InChIKeyZXGYOQOVBUHUQG-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Ligand Procurement for Asymmetric Synthesis


(R)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride (CAS 1235643-62-5), also designated (R)-i-Bu-BIMAH, is a chiral benzimidazole-based primary amine supplied as its hydrochloride salt. It belongs to the proprietary Enantiotech BIMAH (2-(α-(alkyl)methanamine)-1H-benzimidazole) ligand family, a series of systematically varied, enantiopure nitrogen ligands developed for transition-metal-catalyzed asymmetric hydrogenation and organocatalysis . The compound serves as a versatile chiral building block and ligand component in Ru–diphosphine–BIMAH catalyst systems, where the benzimidazole NH and primary amine functionalities cooperatively enable metal–ligand bifunctional catalysis [1]. Its procurement value is anchored in its role as a screening component within the Enantiotech BIMAH Ligand Kit, allowing systematic steric and electronic tuning of the catalytic pocket.

Steric Differentiation vs. Generic Benzimidazole Amines


Within the BIMAH ligand series, the alkyl substituent at the α-position of the methanamine arm is not a passive structural feature—it directly modulates the steric environment around the metal center and consequently influences both catalytic conversion and enantioselectivity in asymmetric hydrogenation [1]. Published pilot-scale studies on RuCl₂[Diop][BIMAH] catalysts demonstrate that varying the R₁ alkyl group (methyl, isopropyl, isobutyl) leads to measurable differences in enantiomeric excess (ee) under otherwise identical reaction conditions [2]. The isobutyl substituent of (R)-i-Bu-BIMAH hydrochloride occupies a distinct steric volume relative to the smaller methyl (Me-BIMAH) and isopropyl (i-Pr-BIMAH) analogs, as well as the bulkier tert-butyl (t-Bu-BIMAH) variant. Substituting one BIMAH ligand for another without experimental validation therefore risks suboptimal catalyst performance, compromised ee, or failed reproduction of published catalytic protocols [1][2].

Quantitative Differentiation Evidence


Steric Tuning of Enantioselectivity in Asymmetric Hydrogenation

In the RuCl₂[(S)-Diop][(S)-BIMAH] catalyst series, varying the R₁ alkyl substituent on the BIMAH ligand produces distinct enantiomeric excess (ee) values in the asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone. Catalyst (R)-6a (R₁ = isopropyl, i-Pr-BIMAH) and (R)-6b (R₁ = isobutyl, i-Bu-BIMAH) were directly compared under identical conditions (toluene/t-BuOH, PPh₃ additive, S/C/Base = 1000:1:50, 8 atm H₂, 25 °C, 4 h). (R)-6a delivered 92.0% ee at 99.9% conversion, while (R)-6b gave 90.5% ee at 94.6% conversion [1]. The 1.5 percentage-point ee difference and 5.3 percentage-point conversion gap demonstrate that the isobutyl substituent confers a measurably distinct catalytic profile relative to the isopropyl analog [1].

Asymmetric hydrogenation Chiral ligand Enantioselectivity

Enantiomeric Purity as a Procurement Quality Gate

The (R)-i-Bu-BIMAH free base (CAS 1235960-36-7) is commercially supplied at ≥98% chemical purity with a melting point of 92–94 °C and is described as air-sensitive . Its enantiomeric counterpart, (S)-i-Bu-BIMAH (CAS 59592-31-3), is supplied with a specified optical rotation of –0.9° (c = 1.0, CHCl₃) and a melting point of 109–112 °C . The divergence in melting point (Δ ≈ 17–20 °C between enantiomers and their salts) provides a simple, cost-effective identity and enantiopurity checkpoint that is not uniformly available across all BIMAH analogs. The hydrochloride salt (CAS 1235643-62-5) is typically supplied at >95% purity, with a molecular weight of 239.74 g/mol, offering enhanced bench stability versus the air-sensitive free base .

Chiral purity Quality control Procurement specification

Systematic Ligand Screening with the BIMAH Kit

(R)-i-Bu-BIMAH is not sold as an isolated ligand but as a designated component of the Enantiotech BIMAH Ligand Kit, which includes the full alkyl series: (R)-Me-BIMAH, (R)-i-Pr-BIMAH, (R)-i-Bu-BIMAH, and (R)-t-Bu-BIMAH, each with its corresponding (S)-enantiomer . The kit is sold under license (PCT/CN2008/073648; CN 200810038929) and is integrated into the Enantiotech BIMAH Ru BINAP and Ru DIOP Catalyst Kits for asymmetric hydrogenation [1]. Published pilot-scale hydrogenation of 3,5-bistrifluoromethyl acetophenone using RuCl₂[(R)-Diop][(R)-DMe-BIMAH] achieved S/C ratios up to 20,000 with >89% ee across four 5 kg batches in toluene at 30 atm H₂, demonstrating industrial scalability [2]. The i-Bu variant occupies an intermediate steric position in this series, making it an essential screening point for structure–selectivity optimization studies.

Catalyst screening Ligand kit Asymmetric synthesis

BIMAH Scaffold in Dual Organocatalysis

In a 2021 study, Moschona et al. designed bifunctional organocatalysts by combining BIMAH amines with squaramide, urea, and thiourea Lewis acid motifs for the catalytic enantioselective Pinder reaction [1]. The optimum catalyst, derived from isopropyl BIMAH bearing a bis(3,5-trifluoromethyl)thiourea, afforded Pinder products with diastereomeric ratios >98:2 and enantioselectivities up to 92% ee [1]. While isopropyl BIMAH proved optimal in this specific organocatalytic context, the study establishes BIMAH amines—including i-Bu-BIMAH—as a modular chiral scaffold whose steric parameter can be systematically varied to optimize stereochemical outcomes. This reinforces the value of procuring the i-Bu variant for analogous organocatalyst development where the isopropyl substituent may not be optimal.

Organocatalysis Pinder reaction Enantioselective synthesis

Salt Form Stability and Handling Advantages

The hydrochloride salt (CAS 1235643-62-5, MW 239.74) offers practical handling advantages over the free base (CAS 1235960-36-7, MW 203.28, mp 92–94 °C, air-sensitive) . The salt form is recommended for storage at room temperature away from moisture, while the free base requires storage at 2–8 °C under inert atmosphere . The (S)-enantiomer hydrochloride (CAS 1234883-32-9, MW 239.75) is also commercially available, enabling full matched/mismatched enantiomer studies . The increased molecular weight of the salt (239.74 vs. 203.28 for the free base) must be accounted for in stoichiometric calculations during catalyst preparation, with the hydrochloride form providing improved weighability and reduced hygroscopicity in routine laboratory use .

Salt form Solubility Storage stability

Optimal Application Scenarios


Steric Screening in Asymmetric Hydrogenation of Aryl Ketones

When developing or optimizing an asymmetric hydrogenation process for a prochiral aryl ketone, procurement of (R)-i-Bu-BIMAH hydrochloride enables completion of the full steric screening matrix (Me, i-Pr, i-Bu, t-Bu) alongside the corresponding (S)-enantiomers. As demonstrated by Xu et al., varying the BIMAH R₁ substituent from i-Pr to i-Bu shifts enantioselectivity by approximately 1.5 ee percentage points under otherwise identical conditions [1]. The hydrochloride salt form facilitates direct use in in situ catalyst generation (RuCl₂[diphosphane][BIMAH]) without the air-sensitivity constraints of the free base, enabling parallel screening in standard laboratory environments .

Dual Organocatalyst Development with Hydrogen-Bond Donors

Following the methodology of Moschona et al., (R)-i-Bu-BIMAH hydrochloride can be converted to the free amine and elaborated into bifunctional organocatalysts bearing squaramide, urea, or thiourea motifs for enantioselective C–C bond-forming reactions [2]. The isobutyl substituent offers a steric profile distinct from the isopropyl group that proved optimal (92% ee) in the Pinder reaction, making it a rational next-tier screening candidate when the i-Pr-derived catalyst yields suboptimal stereoselectivity for a new substrate class [2].

Enantiopurity Verification and Matched/Mismatched Studies

With both (R)- and (S)-i-Bu-BIMAH commercially available as free bases and hydrochloride salts, users can prepare both enantiomeric catalyst forms—e.g., RuCl₂[(R)-BINAP][(R)-i-Bu-BIMAH] and RuCl₂[(R)-BINAP][(S)-i-Bu-BIMAH]—to evaluate matched vs. mismatched chiral induction. The 17–20 °C melting point gap between (R)- and (S)-free base enantiomers provides a convenient preliminary identity check before committing to catalytic runs, reducing the risk of enantiomer mix-up in multi-ligand screening workflows .

Pilot-Scale Process Development for Pharmaceutical Intermediates

For process chemistry groups scaling asymmetric hydrogenation to kilogram quantities, the BIMAH ligand family has demonstrated industrial viability: the related RuCl₂[(R)-Diop][(R)-DMe-BIMAH] catalyst achieved S/C ratios of 20,000 at 30 atm H₂ with consistent >89% ee over four 5 kg batches [1]. Procurement of (R)-i-Bu-BIMAH hydrochloride supports the screening and optimization phase preceding such scale-up campaigns, particularly when the target substrate's steric or electronic profile suggests that the i-Bu substituent may provide an optimal balance between catalyst activity and enantioselectivity [1].

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